Rifamycin B methylpropylamide Rifamycin B methylpropylamide
Brand Name: Vulcanchem
CAS No.: 16784-10-4
VCID: VC21361776
InChI: InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+
SMILES: CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O
Molecular Formula: C43H58N2O13
Molecular Weight: 810.9 g/mol

Rifamycin B methylpropylamide

CAS No.: 16784-10-4

Cat. No.: VC21361776

Molecular Formula: C43H58N2O13

Molecular Weight: 810.9 g/mol

* For research use only. Not for human or veterinary use.

Rifamycin B methylpropylamide - 16784-10-4

Specification

CAS No. 16784-10-4
Molecular Formula C43H58N2O13
Molecular Weight 810.9 g/mol
IUPAC Name [(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Standard InChI InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+
Standard InChI Key RCRKUTFIUCSOQL-UCYGXLJSSA-N
Isomeric SMILES CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O
SMILES CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O
Canonical SMILES CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Introduction

Chemical Properties and Structure

Rifamycin B methylpropylamide possesses distinctive chemical characteristics that contribute to its biological activity and pharmaceutical potential.

Physical and Chemical Properties

The compound has the following key properties:

PropertyValue
CAS Number16784-10-4
Molecular FormulaC43H58N2O13
Molecular Weight810.9 g/mol
AppearanceYellow to orange-colored in solution
SolubilityModerate solubility in alcohols and organic solvents
IUPAC Name[(9E,19E,21E)-2,15,17,29-tetra... (partial)

Structural Features

The naphthalene core connected to the aliphatic chain through an amide bridge (ansa structure) is preserved from rifamycin B, with the methylpropylamide group modifying the original carboxylic acid moiety. This modification appears to enhance the compound's efficacy against certain resistant bacterial strains.

Mechanism of Action

Rifamycin B methylpropylamide, like other members of the rifamycin family, exhibits a specific mechanism of action that targets bacterial transcription.

Molecular Target

The primary target of rifamycin B methylpropylamide is the bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for bacterial transcription, the process by which DNA is transcribed into RNA, an essential step in gene expression and protein synthesis.

Inhibition Process

The compound exerts its antibacterial effect by strongly binding to the RNAP, specifically to the β-subunit of the enzyme . This binding creates a stable complex that physically blocks the elongation of the nascent RNA chain, inhibiting the RNA synthesis pathway. The result is a disruption of essential cellular processes, leading to inhibition of bacterial growth and proliferation.

Selectivity and Resistance

Synthesis and Chemical Transformations

Understanding the synthesis and chemical behavior of rifamycin B methylpropylamide provides insights into its production and potential modifications.

Synthetic Pathways

The synthesis of rifamycin B methylpropylamide typically begins with rifamycin B, which is produced through fermentation using Amycolatopsis mediterranei . The conversion of rifamycin B to its methylpropylamide derivative involves amidation of the carboxylic acid group, requiring careful control of reaction conditions to preserve the integrity of the complex macrocyclic structure.

Chemical Reactions

Rifamycin B methylpropylamide can undergo various chemical transformations that affect its biological activity:

  • Oxidation reactions can lead to derivatives similar to rifamycin O

  • Hydrolysis reactions may yield compounds analogous to rifamycin S

  • Reduction processes can generate derivatives comparable to rifamycin SV

These transformations are particularly important because the network of rifamycin derivatives (SV, S, L, O, and B) represents a complex system of interrelated compounds with differing biological activities .

Biological Activity

Rifamycin B methylpropylamide demonstrates significant biological activities that make it valuable for research and potential clinical applications.

Antibacterial Spectrum

The compound exhibits broad-spectrum antibacterial activity, being effective against both Gram-positive and Gram-negative bacteria. It shows particular efficacy against Mycobacterium tuberculosis and other mycobacterial species, similar to other rifamycin derivatives . The methylpropylamide modification appears to enhance its effectiveness against certain bacterial strains that have developed resistance to conventional rifamycins.

Activity Against Resistant Strains

One of the most significant features of rifamycin B methylpropylamide is its enhanced activity against antibiotic-resistant bacterial strains. This property is particularly valuable given the growing global challenge of antimicrobial resistance, especially in tuberculosis treatment. Multidrug-resistant strains of Mycobacterium tuberculosis have emerged due to factors such as inadequate medical supervision, incorrect use, and inadequate patient compliance .

Pharmacological Properties

While detailed pharmacokinetic data specific to rifamycin B methylpropylamide is limited in the available research, it likely shares some properties with other rifamycin derivatives, potentially with modifications due to its structural differences. The methylpropylamide group may affect parameters such as absorption, distribution, and metabolism compared to the parent compound rifamycin B.

Applications in Research and Medicine

Rifamycin B methylpropylamide has several important applications in both research and potential medical contexts.

Research Applications

In research settings, rifamycin B methylpropylamide serves as:

  • A tool for studying bacterial RNA polymerase and transcription mechanisms

  • A model compound for understanding structure-activity relationships in rifamycin derivatives

  • A template for developing new antibiotics with improved properties against resistant strains

Comparison with Other Rifamycin Derivatives

Comparing rifamycin B methylpropylamide with other rifamycin derivatives provides context for understanding its unique properties and potential advantages.

DerivativeKey Structural FeaturesPrimary ApplicationsDistinguishing Properties
Rifamycin B methylpropylamideMethylpropylamide modificationResearch; potential for resistant infectionsEnhanced activity against resistant strains
Rifampicin (Rifampin)Piperazinyl-iminomethyl groupFirst-line tuberculosis treatmentImproved oral bioavailability
RifabutinSpiro-piperidyl groupHIV-associated mycobacterial infectionsActivity against MAC infections
RifapentineCyclopentyl groupTuberculosis with less frequent dosingLonger half-life than rifampicin
Rifamycin BCarboxylic acid groupPrecursor for derivativesLimited oral bioavailability

The unique methylpropylamide modification distinguishes rifamycin B methylpropylamide from other derivatives. While rifampicin remains the most clinically significant derivative, having been introduced to the market in 1968 and established as a first-line drug for tuberculosis treatment , rifamycin B methylpropylamide represents a valuable addition to the arsenal of potential antibiotics for resistant infections.

Current Research and Future Perspectives

Research on rifamycin B methylpropylamide continues to evolve, focusing on several key areas.

Ongoing Research

Current research efforts include:

  • Further characterization of activity against various antibiotic-resistant bacterial strains

  • Detailed structure-activity relationship studies to understand the impact of the methylpropylamide modification

  • Development of more efficient synthetic pathways

  • Exploration of additional modifications to enhance properties

Future Directions

The future of rifamycin B methylpropylamide research may include:

  • Development of new clinical antibiotics based on its structural scaffold

  • Investigation of combination therapies with other antibiotics to combat resistance

  • Exploration of novel applications beyond antibacterial activity

  • Improved formulations for potential clinical applications

Addressing Antimicrobial Resistance

As multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens continue to emerge , compounds like rifamycin B methylpropylamide become increasingly valuable in the pharmaceutical arsenal. Research into direct manipulation of rifamycin biosynthetic gene clusters also represents a promising approach to developing new derivatives that can overcome resistance mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator